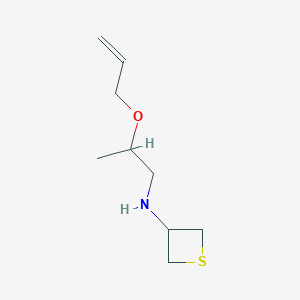![molecular formula C20H8Cl2Na2O5 B13012618 Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B13012618.png)
Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) is a chemical compound known for its fluorescent properties. It is commonly used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is a derivative of fluorescein, with chlorine atoms substituted at the 2’ and 7’ positions, enhancing its fluorescence and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) typically involves the reaction of fluorescein with chlorine gas under controlled conditions. The reaction is carried out in an organic solvent, such as acetic acid, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including HPLC and NMR analysis, to confirm its purity and structural integrity.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often used in analytical chemistry.
Reduction: Reduction reactions can modify the fluorescence properties of the compound.
Substitution: Halogen atoms can be substituted with other functional groups to create new derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various organic halides are employed.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.
Biology: Employed in cell imaging and tracking studies to visualize cellular processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Wirkmechanismus
The compound exerts its effects through its fluorescent properties. When exposed to light of a specific wavelength, it emits fluorescence, which can be detected and measured. This property is utilized in various assays and imaging techniques to track and visualize different biological and chemical processes. The molecular targets and pathways involved include interactions with cellular components and other molecules, leading to the emission of fluorescence.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: The parent compound, widely used for its fluorescent properties.
Rhodamine: Another fluorescent dye with similar applications but different spectral properties.
Eosin: A derivative of fluorescein with bromine atoms, used in histology and microscopy.
Uniqueness
Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) is unique due to its enhanced fluorescence and stability compared to other similar compounds. The presence of chlorine atoms at the 2’ and 7’ positions increases its resistance to photobleaching and improves its performance in various applications.
Eigenschaften
Molekularformel |
C20H8Cl2Na2O5 |
|---|---|
Molekulargewicht |
445.2 g/mol |
IUPAC-Name |
disodium;2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H10Cl2O5.2Na/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20;;/h1-8,23-24H;;/q;2*+1/p-2 |
InChI-Schlüssel |
GVADGROKCLRRAS-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)[O-])[O-])Cl.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)



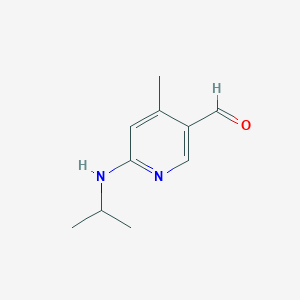
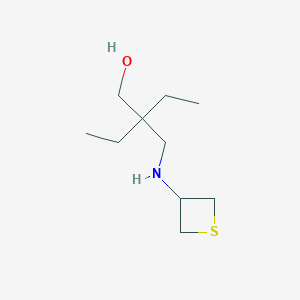
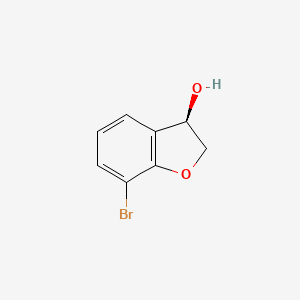
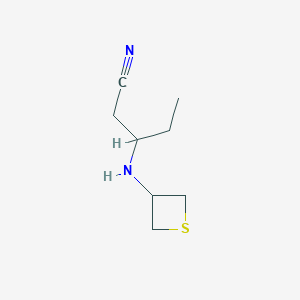
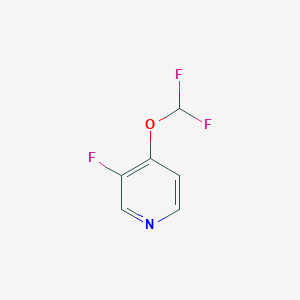
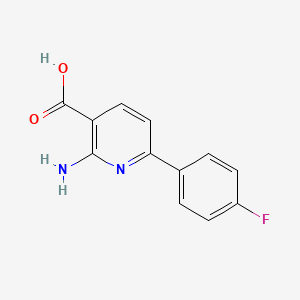
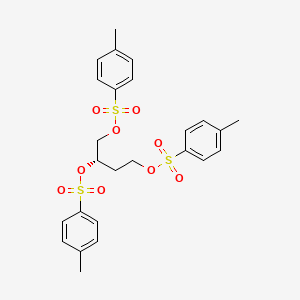

![Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012622.png)
